molecular formula C23H19N3O6 B11972939 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11972939
M. Wt: 433.4 g/mol
InChI Key: AATJRRJBEWLVRA-ZVHZXABRSA-N
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Description

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of nitrophenoxy and hydrazinylidene groups in its structure contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves multiple steps. One common synthetic route includes the reaction of 2-nitrophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.

    Medicine: Research into its medicinal properties is ongoing, with potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation.

    Industry: In industrial applications, it may be used in the production of specialty chemicals and materials, particularly where its unique reactivity can be leveraged.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenoxy and hydrazinylidene groups may play a role in binding to these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate include:

These compounds share similar structural features but differ in specific substituents, which can influence their reactivity and applications. The unique combination of functional groups in this compound makes it distinct and valuable for various research and industrial purposes.

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H19N3O6/c1-16-6-10-18(11-7-16)23(28)32-19-12-8-17(9-13-19)14-24-25-22(27)15-31-21-5-3-2-4-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

AATJRRJBEWLVRA-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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